N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine
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Overview
Description
N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1-methyl-1H-benzimidazol-5-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives.
Reduction: Formation of reduced Schiff base derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the Schiff base structure allows it to interact with biological macromolecules, potentially disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl]amino}benzohydrazide
Uniqueness
N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is unique due to the presence of both the 2,4-dichlorophenyl and benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds .
Properties
Molecular Formula |
C15H11Cl2N3 |
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Molecular Weight |
304.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(1-methylbenzimidazol-5-yl)methanimine |
InChI |
InChI=1S/C15H11Cl2N3/c1-20-9-19-14-7-12(4-5-15(14)20)18-8-10-2-3-11(16)6-13(10)17/h2-9H,1H3 |
InChI Key |
ZAPFSPKQXIKVBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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